Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- is a chemical compound with the molecular formula C14H12N2O2S. It is known for its unique structure, which includes a benzoic acid moiety substituted with a phenylamino and thioxomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- typically involves the reaction of benzoic acid derivatives with phenylamine and thioxomethylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process would be optimized for yield and purity, often involving steps like recrystallization or chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thioxomethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce methylated derivatives .
Scientific Research Applications
Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- involves its interaction with molecular targets such as enzymes or receptors. The phenylamino and thioxomethyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-amino-: This compound has a similar benzoic acid structure but lacks the phenylamino and thioxomethyl groups.
Benzoic acid, 4-[[(phenylamino)thioxomethyl]amino]-: Similar structure with the substitution at the 4-position instead of the 3-position.
Uniqueness
Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1223-21-8 |
---|---|
Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
3-(phenylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C14H12N2O2S/c17-13(18)10-5-4-8-12(9-10)16-14(19)15-11-6-2-1-3-7-11/h1-9H,(H,17,18)(H2,15,16,19) |
InChI Key |
ALYXWVGLKMCPLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.